molecular formula C13H9Cl2NO2 B14738818 2-(2,5-Dichloroanilino)benzoic acid CAS No. 6334-92-5

2-(2,5-Dichloroanilino)benzoic acid

Cat. No.: B14738818
CAS No.: 6334-92-5
M. Wt: 282.12 g/mol
InChI Key: YUQANGVKJXXVHJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichloroanilino)benzoic acid is a benzoic acid derivative and aniline hybrid, positioning it as a high-value synthetic intermediate in organic chemistry and drug discovery research. Compounds featuring an aniline moiety linked to a benzoic acid scaffold are of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents . Research on structurally similar molecules, especially pyrazole-derived anilines, has demonstrated potent antibacterial activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . These related compounds have been shown to inhibit bacterial fatty acid biosynthesis (FAB), a crucial target pathway for novel antibiotics . As such, this chemical serves as a critical building block for synthesizing and evaluating new pharmacologically active molecules in antibacterial research. It is also a versatile precursor for the synthesis of more complex dye intermediates and other specialty chemicals . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6334-92-5

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

2-(2,5-dichloroanilino)benzoic acid

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)

InChI Key

YUQANGVKJXXVHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Copper(I) iodide (5–10 mol%) and a nitrogenous ligand (e.g., 1,10-phenanthroline) facilitate oxidative addition and transmetallation steps. The reaction proceeds in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures (120–150°C), achieving yields of 65–78% after 24–48 hours. A representative protocol involves:

  • 2-Iodobenzoic acid (1.0 equiv), 2,5-dichloroaniline (1.2 equiv), CuI (0.1 equiv), K₂CO₃ (2.0 equiv)
  • Solvent: DMSO, 130°C, 24 h under nitrogen
  • Workup: Acidification to pH 2–3, extraction with ethyl acetate, and recrystallization from ethanol/water.

Limitations and Optimization

Prolonged reaction times and stoichiometric copper loads remain drawbacks. Microwave-assisted Ullmann reactions reduce durations to 2–4 hours but require specialized equipment.

Nucleophilic Aromatic Substitution (SNAr) with Activated Benzoic Acid Derivatives

Electron-deficient aromatic systems undergo SNAr with amines. Here, 2-fluoro-5-nitrobenzoic acid serves as the electrophilic partner, with the nitro group later reduced to the carboxylic acid.

Stepwise Synthesis

  • Fluoride Displacement :
    • 2-Fluoro-5-nitrobenzoic acid reacts with 2,5-dichloroaniline in DMF at 80°C with CsF as a base, yielding 2-(2,5-dichloroanilino)-5-nitrobenzoic acid (72–85%).
  • Nitro Reduction :
    • Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to carboxylic acid, finalizing the target compound (90–95% purity).

Critical Parameters

  • Electron-withdrawing groups (e.g., nitro) activate the aryl halide for SNAr.
  • Polar solvents (DMF, NMP) enhance reaction rates but complicate purification.

Buchwald-Hartwig Amination: Palladium-Catalyzed Coupling

This modern method leverages palladium catalysts to couple aryl halides with amines under milder conditions than Ullmann reactions.

Catalytic System and Protocol

  • 2-Bromobenzoic acid (1.0 equiv), 2,5-dichloroaniline (1.1 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.5 equiv)
  • Solvent: Toluene, 100°C, 12–18 h
  • Yield: 80–88% after column chromatography (silica gel, hexane/ethyl acetate).

Advantages Over Ullmann

  • Shorter reaction times (12–18 h vs. 24–48 h).
  • Broader functional group tolerance, including free carboxylic acids.

Hydrolysis of Ester or Nitrile Precursors

A two-step approach first forms the anilino linkage on a masked benzoic acid (ester/nitrile), followed by hydrolysis.

Ester Hydrolysis Route

  • Ullmann Coupling of Methyl 2-bromobenzoate :
    • Methyl 2-bromobenzoate + 2,5-dichloroaniline → Methyl 2-(2,5-dichloroanilino)benzoate (CuI, 130°C, 24 h, 70% yield).
  • Saponification :
    • NaOH (aq.), ethanol, reflux → this compound (95% yield).

Nitrile Pathway

  • Cyanation and Coupling :
    • 2-Bromobenzonitrile + 2,5-dichloroaniline → 2-(2,5-dichloroanilino)benzonitrile (CuCN, DMF, 120°C).
  • Acid Hydrolysis :
    • H₂SO₄ (conc.), H₂O, 100°C → Target compound (88% yield).

Comparative Analysis of Methodologies

Method Yield (%) Time (h) Cost Efficiency Scalability
Ullmann Coupling 65–78 24–48 Moderate Industrial
SNAr 72–85 48–72 Low Lab-scale
Buchwald-Hartwig 80–88 12–18 High Pilot-scale
Ester Hydrolysis 70–95 24–30 Moderate Industrial
Nitrile Hydrolysis 85–88 24–36 Moderate Industrial

Key Observations :

  • The Buchwald-Hartwig method offers superior yields and shorter durations but incurs higher catalyst costs.
  • Industrial processes favor hydrolytic routes due to operational simplicity and high purity.

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

  • Copper residues from Ullmann reactions necessitate chelation and filtration, increasing waste.
  • Palladium catalysts in Buchwald-Hartwig systems are partially recoverable via adsorption on activated carbon.

Solvent Selection and Green Chemistry

  • DMSO and DMF, while effective, pose disposal challenges. Recent shifts toward cyclopentyl methyl ether (CPME) and water/organic biphasic systems aim to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloroanilino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-(2,5-Dichloroanilino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloroanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diclofenac (2-[2-(2,6-Dichloroanilino)phenyl]acetic Acid)

  • Structure: Diclofenac replaces the benzoic acid group with a phenylacetic acid moiety and features a 2,6-dichloroanilino substitution.
  • Molecular Weight: 296.15 g/mol (free acid); sodium salt: 318.13 g/mol .
  • Applications: A non-steroidal anti-inflammatory drug (NSAID) used for analgesia and anti-inflammatory purposes .
  • Biodegradation: Undergoes hydroxylation at positions 4′ and 5, followed by C-N bond cleavage to yield 2,6-dichloroaniline derivatives and phenylacetic acid metabolites. This pathway is catalyzed by microbial strains like Rhodococcus ruber .
  • Key Differences:
    • The 2,6-dichloro substitution in diclofenac enhances steric hindrance and electronic effects, influencing its binding to cyclooxygenase enzymes.
    • The phenylacetic acid group in diclofenac improves solubility and bioavailability compared to benzoic acid derivatives .

Aceclofenac (2-[(2,6-Dichlorophenyl)amino]phenylacetoxyacetic Acid)

  • Structure: An ester derivative of diclofenac, with an additional acetoxyacetic acid group.
  • Molecular Weight: 354.2 g/mol .
  • Applications: A prodrug of diclofenac with improved gastrointestinal tolerance .
  • Key Differences: The ester linkage in aceclofenac allows for delayed hydrolysis to diclofenac in vivo, prolonging therapeutic effects. Higher molecular weight and altered lipophilicity compared to 2-(2,5-dichloroanilino)benzoic acid .

2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic Acid

  • Structure: Features a 3,5-dichloroanilino group and a sulfanyl-methylcarbamoyl side chain attached to benzoic acid.
  • Molecular Weight: 356.23 g/mol .
  • Key Differences: The 3,5-dichloro substitution pattern creates distinct electronic effects compared to 2,5- or 2,6-dichloro isomers.

Other Chloro-Substituted Benzoic Acids

  • Examples: 4-(Dimethylamino)benzoic acid (CAS 619-84-1) and derivatives.
  • Applications: Used in UV filters, pharmaceuticals, and organic synthesis .
  • Key Differences: Substituents like dimethylamino groups alter acidity (pKa) and UV absorption profiles.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Primary Applications
This compound C₁₃H₉Cl₂NO₂ 290.12 2,5-dichloroanilino Benzoic acid Pesticide intermediate
Diclofenac C₁₄H₁₁Cl₂NO₂ 296.15 2,6-dichloroanilino Phenylacetic acid NSAID
Aceclofenac C₁₆H₁₃Cl₂NO₄ 354.20 2,6-dichloroanilino Phenylacetoxyacetic acid Prodrug of diclofenac
2-(3,5-Dichloroanilino-sulfanyl)benzoic acid C₁₅H₁₁Cl₂NO₃S 356.23 3,5-dichloroanilino Sulfanyl, carbamoyl Research chemical

Research Findings and Implications

  • Biodegradation: Diclofenac’s 2,6-dichloroanilino group undergoes microbial degradation to hydroxylated intermediates and chloroaniline byproducts, which are environmentally persistent . In contrast, the 2,5-dichloro isomer in this compound may exhibit different degradation kinetics due to altered electronic effects.
  • Pharmacological Activity: Diclofenac’s phenylacetic acid group enhances COX-2 inhibition compared to benzoic acid derivatives, which lack the flexible side chain for enzyme binding .
  • Synthetic Challenges: The synthesis of this compound from 2,5-dichloronitrobenzene yields <20% in some cases, highlighting steric challenges in forming the anilino linkage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-dichloroanilino)benzoic acid, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated aniline precursors. A common approach includes:

Coupling Reaction : Reacting 2,5-dichloroaniline with a substituted benzoic acid derivative under acidic conditions to form the anilino linkage.

Cyclization/Purification : Intermediate products like 2-(2,5-dimethylphenoxymethyl)benzoic acid (from analogous syntheses) are purified via recrystallization or column chromatography .
Key intermediates include halogenated phenylacetic acids and hydroxylated derivatives, as observed in similar chlorobenzoic acid syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm aromatic proton environments.
  • FT-IR : Validates carboxylic acid (-COOH) and anilino (-NH-) functional groups via O-H (2500–3000 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) stretches.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (282.122 g/mol) and fragmentation patterns .
  • XRD : Resolves crystal packing and hydrogen-bonding interactions, critical for polymorphism studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in proposed biodegradation pathways of chlorinated benzoic acid derivatives?

  • Methodological Answer :

  • Metabolite Tracking : Use 14^{14}C-labeled analogs or LC-MS/MS to identify transient intermediates (e.g., hydroxylated or dechlorinated metabolites) .
  • Comparative Studies : Cross-reference degradation products observed in Rhodococcus ruber (e.g., homogentisic acid, fumarylacetoacetate) with other microbial models to validate pathway universality .
  • Enzyme Inhibition Assays : Block specific enzymes (e.g., dioxygenases) to confirm rate-limiting steps in pathways .

Q. What computational methods support the analysis of intermolecular interactions in crystalline forms of halogen-substituted benzoic acids?

  • Methodological Answer :

  • DFT Calculations : Model halogen-carboxylic acid interactions (e.g., Cl···H-O hydrogen bonds) to predict crystal packing .
  • SHELXL Refinement : Optimize structural parameters (e.g., thermal displacement, bond angles) using single-crystal XRD data. Recent SHELXL updates improve handling of disordered halogen substituents .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl-Cl, Cl-O interactions) to explain solubility and stability trends .

Q. What strategies optimize the synthesis of biologically active derivatives while maintaining the core benzoic acid structure?

  • Methodological Answer :

  • Ultrasound-Assisted Synthesis : Enhances reaction efficiency for derivatives like 1,3,4-oxadiazoles, reducing reaction times from hours to minutes .
  • Protection/Deprotection : Use tert-butyl groups to shield the carboxylic acid during amide bond formation, then cleave with trifluoroacetic acid .
  • Structure-Activity Relationship (SAR) : Modify the dichloroanilino moiety (e.g., introducing methoxy or fluoro groups) to enhance antifungal or anti-inflammatory activity while monitoring logP and solubility .

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